molecular formula C21H27FN3O9P B13826463 Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate

Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate

Cat. No.: B13826463
M. Wt: 515.4 g/mol
InChI Key: HRGZELWFPQCNNG-LHGNKGQLSA-N
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Description

Sofosbuvir Ethyl Ester is a prodrug of sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir Ethyl Ester is metabolized in the body to its active form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication .

Scientific Research Applications

Sofosbuvir Ethyl Ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the development of antiviral therapies for hepatitis C . Additionally, it serves as a model compound for studying nucleotide analogs and their mechanisms of action .

Biological Activity

Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a phosphoryl group attached to L-alaninate and various substituents that enhance its biological properties. The molecular formula is C25H29F N4O6P, and its structural complexity allows for interactions with various biological targets.

Table 1: Structural Components of Ethyl Alaninate

ComponentDescription
Main StructureThis compound
Molecular FormulaC25H29F N4O6P
Key Functional GroupsPhosphoryl, Fluoro, Hydroxy

Antibacterial Properties

Recent studies have investigated the antibacterial activity of compounds similar to this compound. For instance, compounds containing similar structural motifs were screened against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Case Study: Antibacterial Screening

In a study analyzing the antibacterial properties of related compounds:

  • Tested Strains : E. coli, S. aureus, P. aeruginosa
  • Method : Disc diffusion method
  • Results : Compounds exhibited varying degrees of inhibition with some showing significant activity against S. aureus.

Antifungal Activity

The antifungal efficacy of structurally related compounds was evaluated against Candida albicans and Aspergillus niger. Results indicated that certain derivatives displayed promising antifungal activity.

Table 2: Antibacterial and Antifungal Activity Results

Compound IDBacterial StrainInhibition Zone (mm)Antifungal Activity (Yes/No)
3a1E. coli15No
3a5S. aureus20Yes
3b1P. aeruginosa10No

The mechanism by which Ethyl Alaninate exerts its biological effects may involve inhibition of key enzymes or pathways critical for bacterial survival or growth. For example, alanine racemase is an essential enzyme in bacterial cell wall synthesis and has been identified as a target for novel inhibitors.

Enzyme Inhibition Studies

Inhibition studies have shown that compounds with alaninate moieties can effectively inhibit alanine racemase:

  • Target Enzyme : Alanine racemase (EC 5.1.1.1)
  • Inhibition Assay : Lineweaver-Burk plot analysis
  • Ki Values : Determined for various concentrations of inhibitors.

Pharmacokinetics and Toxicity

Pharmacokinetic profiling using in silico methods has provided insights into the absorption, distribution, metabolism, excretion (ADME), and toxicity (T) properties of Ethyl Alaninate derivatives:

Table 3: Predicted ADMET Properties

PropertyValue
AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CNS ActivityNot predicted
ToxicityLow

Properties

Molecular Formula

C21H27FN3O9P

Molecular Weight

515.4 g/mol

IUPAC Name

ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1

InChI Key

HRGZELWFPQCNNG-LHGNKGQLSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

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